tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC17503291
Molecular Formula: C12H18BrN3O2
Molecular Weight: 316.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BrN3O2 |
|---|---|
| Molecular Weight | 316.19 g/mol |
| IUPAC Name | tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
| Standard InChI | InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3 |
| Standard InChI Key | QHNBBNSNVBZZOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound features a pyrazolo[1,5-a]pyrazine ring system, a bicyclic structure comprising a pyrazole fused to a dihydropyrazine ring. The bromomethyl (-CHBr) group at position 2 and the tert-butyloxycarbonyl (Boc) group at position 5 are critical functional groups influencing its reactivity and solubility . The Boc group acts as a protective moiety for amines, while the bromomethyl group serves as an alkylating agent in subsequent reactions.
Table 1: Key Molecular Identifiers
Three-Dimensional Conformation
Computational models predict a semi-rigid structure due to the fused ring system. The dihydropyrazine ring adopts a boat conformation, while the pyrazole ring remains planar. The bromomethyl group extends perpendicular to the bicyclic plane, creating steric interactions that influence regioselectivity in reactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Bromination of Precursor: A pyrazolo[1,5-a]pyrazine derivative undergoes bromination at the methyl group using reagents like (NBS) under radical or light-initiated conditions.
-
Boc Protection: The amine group at position 5 is protected with di-tert-butyl dicarbonate () in the presence of a base like triethylamine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NBS, AIBN, CCl, reflux, 12 h | 65% | 95% |
| 2 | BocO, EtN, THF, 0°C to RT, 6 h | 85% | 98% |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from dichloromethane-hexane mixtures. Characterization relies on NMR, NMR, and high-resolution mass spectrometry (HRMS), though specific spectral data remain unpublished.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<1 mg/mL). Calculated partition coefficients () suggest moderate lipophilicity (), favoring membrane permeability in biological systems .
Table 3: Predicted Physicochemical Parameters
Stability and Degradation
The Boc group is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl in dioxane). The bromomethyl group is susceptible to nucleophilic substitution, necessitating storage at -20°C under inert atmosphere.
Biological Relevance and Applications
Role in Medicinal Chemistry
The bromomethyl group enables facile functionalization via Suzuki-Miyaura coupling or nucleophilic substitution, making the compound a precursor for:
-
Kinase inhibitor prodrugs
-
Antibody-drug conjugates (ADCs)
-
PET radiotracers (via substitution)
Future Directions
-
Synthetic Optimization: Develop catalytic, asymmetric routes to access enantiopure derivatives.
-
Biological Screening: Evaluate in vitro cytotoxicity and target engagement profiles.
-
ADMET Profiling: Assess pharmacokinetics and metabolic stability using in silico models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume